molecular formula C16H13NO3 B2773921 2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione CAS No. 439691-95-9

2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione

Cat. No. B2773921
CAS RN: 439691-95-9
M. Wt: 267.284
InChI Key: DLFVLXZDMMUZDT-UHFFFAOYSA-N
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Description

“2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione” is a derivative of isoindole-1,3-dione . Isoindole-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .


Synthesis Analysis

Isoindole-1,3-dione derivatives are usually synthesized by the condensation of a phthalic anhydride with primary amines . Various synthetic methods have been documented in the literature . For instance, a method to form two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes has been reported .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and variable . It involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene . This yields isoindole-1,3-dione derivatives as the major product .

Scientific Research Applications

NMR Spectroscopy Characterization

The compound 2-(4-Methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione, closely related to 2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione, was characterized using 1D and 2D NMR spectroscopy. This analysis provided a detailed correlation between neighboring protons and adjacent carbons, showcasing the utility of NMR in elucidating the structure of isoindoline-1,3-dione derivatives (Dioukhane et al., 2021).

Synthesis of Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives

Research into the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione highlights the compound's role in creating new chemical entities. These derivatives have potential applications in various fields, including materials science and pharmacology (Tan et al., 2016).

Synthesis of N-(Arylaminomethyl)-phthalimides

The synthesis of compounds like 2-Phenylaminomethyl-isoindole-1,3-dione demonstrates the versatility of this compound in organic synthesis, serving as a precursor for a variety of N-(arylaminomethyl)-phthalimides with potential applications in chemical and pharmaceutical industries (Sena et al., 2007).

Xanthine Oxidase Inhibition Study

A study on the inhibition of xanthine oxidase by isoindole-1,3-dione derivatives reveals the potential of these compounds in developing treatments for diseases related to oxidative stress and free radical damage, such as gout and certain cardiovascular diseases (Gunduğdu et al., 2020).

Mesogenic Schiff Bases Synthesis

Isoindoline-1,3-dione-based mesogenic Schiff bases were synthesized and characterized, demonstrating the application of these compounds in the field of liquid crystal technology. Such materials are crucial for the development of displays, sensors, and other electronic devices (Dubey et al., 2018).

Vibrational Analysis and Crystal Structure

The vibrational analysis and crystal structure determination of 2-[(phenylamino) methyl]-isoindole-1,3-dione highlight the importance of such studies in understanding the physical and chemical properties of materials, which is essential for the development of new drugs and materials (Franklin et al., 2011).

Mechanism of Action

Target of Action

The primary target of 2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, cognition, and reward.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.

Biochemical Pathways

This could have downstream effects on a variety of neurological processes, including motor control and reward mechanisms .

Pharmacokinetics

In silico analysis suggests that it follows lipinski’s rule of five , which predicts good absorption and permeation characteristics. The compound was also evaluated for toxicity, with no risk found for the isoindolines .

Result of Action

Action Environment

The synthesis of the compound was developed under solventless conditions , suggesting that it may be stable under a variety of environmental conditions.

properties

IUPAC Name

2-[[4-(hydroxymethyl)phenyl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-10-12-7-5-11(6-8-12)9-17-15(19)13-3-1-2-4-14(13)16(17)20/h1-8,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFVLXZDMMUZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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